molecular formula C8H10O3S2 B14225909 3-Ethoxybenzene-1-sulfonothioic O-acid CAS No. 743375-06-6

3-Ethoxybenzene-1-sulfonothioic O-acid

Cat. No.: B14225909
CAS No.: 743375-06-6
M. Wt: 218.3 g/mol
InChI Key: VVZOEFVOTRVNLI-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1-sulfonothioic O-acid is an organic compound characterized by the presence of an ethoxy group attached to a benzene ring, which is further substituted with a sulfonothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxybenzene-1-sulfonothioic O-acid can be achieved through several methods. One common approach involves the reaction of ethoxybenzene with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxybenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonothioic group to thiols or sulfides.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxybenzene-1-sulfonothioic O-acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethoxybenzene-1-sulfonothioic O-acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonothioic group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    Ethoxybenzene: Lacks the sulfonothioic acid group, making it less reactive in certain chemical reactions.

    Benzene-1-sulfonothioic O-acid: Does not have the ethoxy group, which affects its solubility and reactivity.

    Phenylsulfonothioic O-acid: Similar structure but without the ethoxy substitution, leading to different chemical properties.

Uniqueness

3-Ethoxybenzene-1-sulfonothioic O-acid is unique due to the presence of both the ethoxy and sulfonothioic acid groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly valuable in synthetic chemistry and various research applications.

Properties

CAS No.

743375-06-6

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

(3-ethoxyphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C8H10O3S2/c1-2-11-7-4-3-5-8(6-7)13(9,10)12/h3-6H,2H2,1H3,(H,9,10,12)

InChI Key

VVZOEFVOTRVNLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=S)O

Origin of Product

United States

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